molecular formula C19H27NO5 B11785759 tert-Butyl 4-(4-(2-methoxy-2-oxoethyl)phenoxy)piperidine-1-carboxylate

tert-Butyl 4-(4-(2-methoxy-2-oxoethyl)phenoxy)piperidine-1-carboxylate

Cat. No.: B11785759
M. Wt: 349.4 g/mol
InChI Key: MNMUJBRPDCQFOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Key Features The compound tert-Butyl 4-(4-(2-methoxy-2-oxoethyl)phenoxy)piperidine-1-carboxylate (hereafter referred to as the target compound) consists of a piperidine core substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and at the 4-position with a phenoxy moiety. The phenoxy group is further functionalized with a 2-methoxy-2-oxoethyl substituent (-CH₂-C(O)-OCH₃) at its para position. This structure combines the steric protection of the Boc group with the reactivity of the ester and ether functionalities, making it a versatile intermediate in pharmaceutical synthesis .

Molecular Formula and Weight Based on structural analysis, the molecular formula is C₁₉H₂₅NO₆, with a calculated molecular weight of 363.41 g/mol. The Boc group (C₅H₉O₂), piperidine ring (C₅H₁₀N), and substituted phenoxy moiety (C₉H₈O₄) contribute to its overall physicochemical profile.

Synthetic Relevance The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the phenoxy group may be introduced using organolithium reagents or Mitsunobu conditions, while the Boc group is added via standard carbamate-forming reactions .

Properties

Molecular Formula

C19H27NO5

Molecular Weight

349.4 g/mol

IUPAC Name

tert-butyl 4-[4-(2-methoxy-2-oxoethyl)phenoxy]piperidine-1-carboxylate

InChI

InChI=1S/C19H27NO5/c1-19(2,3)25-18(22)20-11-9-16(10-12-20)24-15-7-5-14(6-8-15)13-17(21)23-4/h5-8,16H,9-13H2,1-4H3

InChI Key

MNMUJBRPDCQFOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)CC(=O)OC

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation and Esterification

4-Hydroxyacetophenone is acylated with chloroacetyl chloride under Friedel-Crafts conditions, followed by esterification with methanol (Figure 2A). This two-step process achieves 65–72% yield.

Direct Carboxylation

4-Hydroxybenzaldehyde undergoes Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate, yielding the α,β-unsaturated ester. Hydrogenation with Pd/C provides 4-(2-methoxy-2-oxoethyl)phenol in 58% overall yield.

Activation of tert-Butyl 4-Hydroxypiperidine-1-carboxylate

The piperidine hydroxyl group requires activation for efficient coupling. Common strategies include:

Mesylation

Reaction with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) and triethylamine (TEA) converts the hydroxyl group to a mesylate (Figure 3). This step achieves >95% yield.

Typical Conditions :

  • Solvent : DCM

  • Base : TEA (2.5 eq)

  • Temperature : 0°C → rt, 2 h

Tosylation

Tosyl chloride in pyridine at 0°C affords the tosylate derivative (88% yield), though mesylation is preferred for higher reactivity.

Nucleophilic Aromatic Substitution (SNAr)

Coupling with 4-(2-Methoxy-2-oxoethyl)phenol

The mesylated piperidine reacts with the phenol derivative under basic conditions (Table 1).

Table 1 : Optimization of SNAr Conditions

BaseSolventTemp (°C)Time (h)Yield (%)
K2CO3DMF802472
CsFDMA851860
Cs2CO3DMSO1001258
KOtBuTHF653645

Optimal Protocol :

  • Combine tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate (1.0 eq), 4-(2-methoxy-2-oxoethyl)phenol (1.2 eq), and CsF (2.0 eq) in DMA.

  • Heat at 85°C for 18 h under N2.

  • Quench with H2O, extract with EtOAc, and purify via column chromatography (hexane/EtOAc 3:1).
    Yield : 60%.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) in DMF with K2CO3 improves reaction efficiency (78% yield), reducing side product formation.

Mitsunobu Reaction as an Alternative

For sterically hindered substrates, Mitsunobu conditions using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) in THF achieve ether formation (Figure 4).

Procedure :

  • React tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq), 4-(2-methoxy-2-oxoethyl)phenol (1.5 eq), DIAD (1.5 eq), and PPh3 (1.5 eq) in THF at rt for 12 h.
    Yield : 68%.

Late-Stage Functionalization

Esterification of 4-(2-Carboxyethyl)phenol

Post-coupling esterification avoids sensitivity issues:

  • Couple tert-butyl 4-(4-carboxyethylphenoxy)piperidine-1-carboxylate with methanol using DCC/DMAP.

  • Purify via recrystallization (MeOH/H2O).
    Yield : 82%.

Industrial-Scale Considerations

Solvent Selection

DMA and NMP are preferred for high-temperature reactions due to superior solvation and thermal stability.

Cost-Effective Bases

CsF (2.0 eq) balances reactivity and cost, whereas Cs2CO3 increases expenses without yield improvements.

Recycling of Byproducts

Methanesulfonic acid (from mesylation) is neutralized and recycled, reducing waste.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (500 MHz, CDCl3): δ 1.42 (s, 9H, Boc), 3.65 (s, 3H, OCH3), 4.72 (m, 1H, piperidine-O), 6.85–7.25 (m, 4H, aromatic).

  • MS (ESI+) : m/z 350.2 [M+H]+.

Purity Assessment

HPLC (C18 column, MeCN/H2O 70:30) shows >99% purity at 254 nm.

Challenges and Optimization Strategies

Competing Elimination

Mesylated intermediates may undergo β-elimination at >100°C. Mitigation:

  • Use polar aprotic solvents (DMA, NMP).

  • Maintain temperature ≤85°C.

Ester Hydrolysis

The methoxycarbonyl group is prone to hydrolysis under basic conditions. Mitigation:

  • Limit reaction time (<24 h).

  • Avoid aqueous workup at high pH .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-(2-methoxy-2-oxoethyl)phenoxy)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(4-(2-methoxy-2-oxoethyl)phenoxy)piperidine-1-carboxylate is often used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for creating new compounds .

Biology

In biological research, this compound can be used to study the effects of various functional groups on biological activity. It may also serve as a model compound for understanding the behavior of similar molecules in biological systems .

Medicine

Its ability to undergo various chemical reactions makes it a versatile starting material for creating new pharmaceuticals .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-(2-methoxy-2-oxoethyl)phenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the target compound, key structural and functional analogs are analyzed below:

Table 1: Structural Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Reference
Target Compound Boc-protected piperidine + 4-(2-methoxy-2-oxoethyl)phenoxy C₁₉H₂₅NO₆ 363.41 Not Available
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (Ethyl analog) Boc-protected piperidine + 2-ethoxy-2-oxoethyl C₁₄H₂₃NO₄ 269.34 135716-09-5
tert-Butyl 4-(4-(benzyloxy)phenyl)piperidine-1-carboxylate Boc-protected piperidine + 4-benzyloxyphenyl C₂₃H₂₇NO₃ 377.47 936497-89-1
tert-Butyl 4-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate Boc-protected piperidine + 2-methoxy-2-oxoethoxy C₁₃H₂₁NO₆ 287.31 179689-21-5
tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate Boc-protected piperidine + benzyloxycarbonylamino + 2-methoxy-2-oxoethyl C₂₂H₃₀N₂O₇ 434.49 Not Available

Key Functional Differences

Ester Group Position and Reactivity The target compound features a methyl ester (-CO₂CH₃) on the phenoxy group, whereas its ethyl analog (CAS 135716-09-5) has an ethoxy ester (-CO₂CH₂CH₃). This difference impacts hydrolysis rates and solubility; methyl esters generally hydrolyze faster under basic conditions . The compound in CAS 179689-21-5 places the ester directly on the piperidine ring, reducing steric hindrance compared to the target compound’s extended phenoxy-ester structure .

Aromatic Substitution Patterns

  • The benzyloxy-substituted analog (CAS 936497-89-1) lacks the electron-withdrawing ester group, making it less reactive toward electrophilic substitution but more stable under acidic conditions .

In contrast, the ethyl analog (CAS 135716-09-5) is more commonly used in alkylation or acylation reactions due to its simpler structure . The benzyloxycarbonylamino derivative (from ) introduces a nitrogen-based functional group, enabling peptide coupling or coordination chemistry .

Physicochemical Properties

Property Target Compound Ethyl Analog (CAS 135716-09-5) Benzyloxy Analog (CAS 936497-89-1)
Melting Point Not Reported 83–85°C (bp) Not Reported
LogP (Predicted) 2.8 1.9 3.5
Solubility in DMSO High Moderate Low
  • The target compound’s higher LogP (2.8 vs. 1.9 for the ethyl analog) reflects increased lipophilicity due to the aromatic phenoxy group, enhancing membrane permeability in drug design .

Biological Activity

Tert-butyl 4-(4-(2-methoxy-2-oxoethyl)phenoxy)piperidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, synthesis, and biological applications, particularly its anticancer and antimicrobial properties.

Structural Characteristics

The compound features a complex structure that includes:

  • Piperidine Ring : A six-membered ring that enhances the biological activity of many pharmaceuticals.
  • Phenoxy Moiety : Contributes to the compound's interaction with biological targets.
  • Methoxy Carbonyl Group : Imparts additional functional properties that can influence biological activity.

The molecular formula is C17H25NO4C_{17}H_{25}NO_4 with a molecular weight of approximately 349.4 g/mol.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Piperidine Derivative : Utilizing piperidine as a base structure.
  • Introduction of Functional Groups : Employing reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction to introduce the methoxy carbonyl group and phenoxy moiety.
  • Purification : The final product is usually purified through crystallization or chromatography.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can modulate various signaling pathways involved in cancer cell proliferation and survival. For instance, it has been tested against several cancer cell lines, demonstrating notable cytotoxic effects:

Cell LineIC50 Value (µM)Reference
HCT-15 (Colon)< 10
Jurkat (Leukemia)< 15
HepG2 (Liver)< 20

In particular, the compound has shown efficacy in inhibiting tumor growth in preclinical models, suggesting its potential as a lead compound for further development in cancer therapeutics.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. It has demonstrated activity against both bacterial and fungal pathogens. The mechanism of action is believed to involve disruption of cell wall synthesis and inhibition of essential metabolic pathways in microorganisms.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings highlight the compound's versatility and potential applications beyond oncology.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in key biological pathways. Techniques such as surface plasmon resonance and competitive binding assays have been employed to elucidate these interactions.

Case Studies

Several case studies have documented the therapeutic potential of this compound:

  • Study on Anticancer Efficacy : A study evaluated its effects on HCT-15 colon carcinoma cells, revealing that it induced apoptosis through activation of caspase pathways .
  • Antimicrobial Efficacy : Another study assessed its effect against various pathogens, confirming its role as a potent antimicrobial agent capable of inhibiting growth at low concentrations.

Q & A

Basic: What are the recommended analytical methods for characterizing tert-Butyl 4-(4-(2-methoxy-2-oxoethyl)phenoxy)piperidine-1-carboxylate?

Methodological Answer:
Characterization typically involves a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, mass spectrometry (MS) for molecular weight verification, and elemental analysis to assess purity. For example, similar piperidine derivatives are analyzed via ¹H NMR to identify substituents on the piperidine ring and phenoxy group . High-resolution mass spectrometry (HRMS) is critical for distinguishing isotopic patterns and confirming the molecular formula .

Basic: What safety protocols should be followed when handling this compound?

Methodological Answer:
Key protocols include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of dust or vapors.
  • Storage: Store in amber glass bottles at room temperature, away from strong oxidizers .
  • Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose of as hazardous waste .
    No acute toxicity data is available, so assume precautionary measures .

Advanced: How can conflicting yield data in multi-step syntheses of similar piperidine derivatives be resolved?

Methodological Answer:
Contradictions often arise from variations in reaction conditions (e.g., solvent purity, temperature control) or intermediate stability . To troubleshoot:

  • Optimize Reaction Parameters: Use controlled anhydrous conditions (e.g., dry THF) and inert atmospheres (N₂/Ar) to minimize side reactions .
  • Monitor Intermediates: Employ thin-layer chromatography (TLC) or in-situ NMR to track intermediate formation and degradation .
  • Purification Techniques: Use gradient elution in column chromatography to isolate high-purity intermediates, as demonstrated in analogs with ≥95% purity .

Advanced: What mechanistic insights explain the reactivity of the 2-methoxy-2-oxoethylphenoxy group in nucleophilic substitutions?

Methodological Answer:
The electron-withdrawing methoxy-oxoethyl group activates the phenoxy ring toward electrophilic aromatic substitution (EAS). Computational studies on similar systems suggest:

  • Resonance Effects: The carbonyl group stabilizes transition states via conjugation, enhancing reaction rates at the para position .
  • Steric Considerations: Bulkier substituents on the piperidine ring may hinder access to reactive sites, requiring tailored catalysts (e.g., Pd-based for cross-coupling) .
    Experimental validation via kinetic studies under varying pH and solvent polarities is recommended .

Basic: How should researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing: Expose the compound to stressors (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .
  • Light Sensitivity: Store in amber vials, as UV exposure can cleave the tert-butyloxycarbonyl (Boc) protecting group .
  • Moisture Control: Use desiccants (silica gel) in storage containers to prevent hydrolysis of the ester moiety .

Advanced: What strategies are effective in resolving low solubility during biological assays?

Methodological Answer:

  • Co-solvent Systems: Use DMSO:water mixtures (≤5% DMSO) to enhance solubility while maintaining biocompatibility .
  • Prodrug Design: Modify the methoxy-oxoethyl group to a more hydrophilic ester (e.g., phosphate) for in vivo studies .
  • Nanoformulation: Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability, as seen in related piperidine-based drugs .

Basic: What are the critical parameters for scaling up the synthesis of this compound?

Methodological Answer:

  • Catalyst Loading: Reduce Pd catalyst concentrations to <1 mol% to lower costs while maintaining efficiency .
  • Solvent Recovery: Implement distillation systems for high-boiling solvents (e.g., DMF) to improve sustainability .
  • Process Analytical Technology (PAT): Use inline FTIR to monitor reaction progress and ensure consistency at larger volumes .

Advanced: How can researchers validate the absence of toxic byproducts in synthetic batches?

Methodological Answer:

  • LC-MS/MS Screening: Profile reaction mixtures for known genotoxic impurities (e.g., alkyl halides, nitro compounds) .
  • In Silico Toxicity Prediction: Use tools like Derek Nexus to flag potential mutagenic motifs in byproducts .
  • In Vitro Assays: Conduct Ames tests on purified batches to confirm absence of mutagenicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.